

# 2-Ethoxycarbonyl-4'-nitrobenzophenone CAS number and structure

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Compound of Interest

2-Ethoxycarbonyl-4'nitrobenzophenone

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# Technical Guide: 2-Ethoxycarbonyl-4'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Ethoxycarbonyl-4'-nitrobenzophenone**, a benzophenone derivative of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this document focuses on its fundamental properties, a proposed synthetic route based on established chemical principles, and predicted analytical data.

# **Chemical Identity and Properties**

**2-Ethoxycarbonyl-4'-nitrobenzophenone** is an aromatic ketone containing both an ester and a nitro functional group. These features make it a potential intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores.



Property	Value
CAS Number	760192-93-6
IUPAC Name	ethyl 2-(4-nitrobenzoyl)benzoate
Molecular Formula	C16H13NO5
Molecular Weight	299.28 g/mol
Predicted Boiling Point	447.2 ± 25.0 °C at 760 mmHg
Predicted Density	1.280 ± 0.06 g/cm <sup>3</sup>
SMILES	CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)INVALID-LINK[O-]
InChI Key	RKHBUPYSSMOWMO-UHFFFAOYSA-N

Note: Predicted data is based on computational models and has not been experimentally verified.

### **Proposed Synthesis: Friedel-Crafts Acylation**

A plausible and efficient method for the synthesis of **2-Ethoxycarbonyl-4'-nitrobenzophenone** is the Friedel-Crafts acylation of ethyl benzoate with 4-nitrobenzoyl chloride. This electrophilic aromatic substitution reaction is a standard procedure for the formation of aryl ketones.[1][2][3] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl<sub>3</sub>), which activates the acyl chloride for electrophilic attack on the aromatic ring of ethyl benzoate.

The ethyl ester group of ethyl benzoate is a deactivating group but directs electrophilic substitution to the meta position. However, due to steric hindrance from the adjacent ester group, acylation is also likely to occur at the less hindered ortho and para positions. Therefore, the desired ortho-substituted product, **2-Ethoxycarbonyl-4'-nitrobenzophenone**, would need to be separated from other isomers formed during the reaction.

#### **Proposed Experimental Protocol**

Materials:



- Ethyl benzoate
- 4-Nitrobenzoyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Anhydrous dichloromethane (DCM)
- · Hydrochloric acid (HCl), 2M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Dichloromethane (for extraction)
- Ethanol (for recrystallization)

#### Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
- After the addition is complete, add ethyl benzoate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
- Once the addition of ethyl benzoate is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

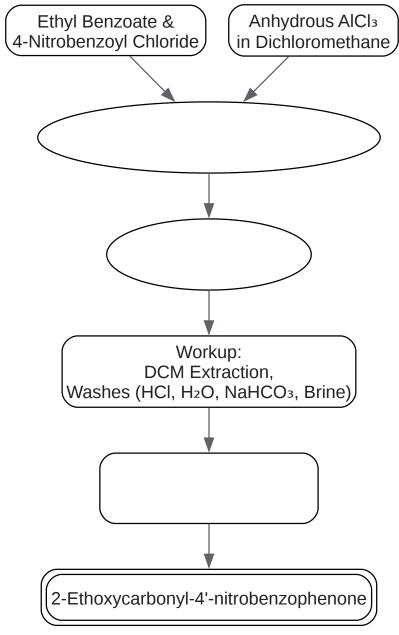


- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCI.
- Separate the organic layer using a separatory funnel. Extract the aqueous layer twice with dichloromethane.
- Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, followed by recrystallization from ethanol to isolate the 2-Ethoxycarbonyl-4'-nitrobenzophenone isomer.

### **Synthesis Workflow Diagram**



#### Proposed Synthesis of 2-Ethoxycarbonyl-4'-nitrobenzophenone



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Caption: Proposed workflow for the synthesis of **2-Ethoxycarbonyl-4'-nitrobenzophenone**.

# **Predicted Analytical Data**

As experimental spectroscopic data for **2-Ethoxycarbonyl-4'-nitrobenzophenone** is not readily available, the following tables outline the expected signals based on the compound's



structure.

Predicted <sup>1</sup>H NMR Spectrum (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	- Multiplicity	Integration	Assignment
~ 8.30	Doublet	2H	Protons ortho to the nitro group
~ 7.90 - 7.40	Multiplet	6Н	Remaining aromatic protons
~ 4.40	Quartet	2H	-O-CH₂-CH₃ of the ethyl ester
~ 1.40	Triplet	3H	-O-CH₂-CH₃ of the ethyl ester

Predicted <sup>13</sup>C NMR Spectrum (in CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
~ 195	Carbonyl carbon of the ketone
~ 166	Carbonyl carbon of the ester
~ 150	Aromatic carbon attached to NO <sub>2</sub>
~ 124 - 145	Other aromatic carbons
~ 61	-O-CH2-CH3 of the ethyl ester
~ 14	-O-CH₂-CH₃ of the ethyl ester

## **Predicted Key IR Absorption Bands**



Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~ 3100 - 3000	Aromatic C-H stretch
~ 1720	C=O stretch of the ester
~ 1660	C=O stretch of the ketone
~ 1520 & 1350	Asymmetric and symmetric N-O stretches of the nitro group
~ 1280	C-O stretch of the ester

# **Safety and Handling**

No specific safety data is available for **2-Ethoxycarbonyl-4'-nitrobenzophenone**. However, based on the safety profiles of related nitrobenzophenone compounds, the following precautions should be taken[4][5][6][7][8]:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemicalresistant gloves, and safety goggles.[4][5]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[4] After handling, wash hands thoroughly.[5]
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4][5] Keep the container tightly sealed.[4]
- Fire Hazards: While not considered highly flammable, it may emit toxic fumes, including nitrogen oxides and carbon monoxide, upon combustion. Use a fire extinguisher suitable for the surrounding fire.[4]
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[4] In case of skin contact, wash with soap and water.[5] If inhaled, move to fresh air.
   If ingested, seek immediate medical attention.[4]

## **Potential Applications in Drug Development**



Benzophenone derivatives are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the nitro group and the ester functionality on the **2-Ethoxycarbonyl-4'-nitrobenzophenone** scaffold provides handles for further chemical modification. For instance, the nitro group can be reduced to an amine, which is a common precursor for the synthesis of various heterocyclic systems and other pharmacologically active molecules. The ester group could be hydrolyzed to the corresponding carboxylic acid, allowing for the formation of amides or other derivatives.

While no specific biological activity has been reported for this compound, its structural similarity to other biologically active benzophenones suggests it could be a valuable starting material or intermediate in drug discovery programs. Further research would be required to explore its potential therapeutic applications.

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